Home > Products > Screening Compounds P365 > hGPR91 antagonist 3
hGPR91 antagonist 3 -

hGPR91 antagonist 3

Catalog Number: EVT-10903351
CAS Number:
Molecular Formula: C23H18F4N4O2
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

hGPR91 antagonist 3 is a small molecule compound that serves as a potent and selective antagonist of the human GPR91 receptor, a member of the G-protein-coupled receptor family. GPR91 has been implicated in various physiological processes and pathologies, including renal hypertension and autoimmune diseases. Its endogenous ligand is succinic acid, which activates the receptor under certain conditions. The discovery and development of hGPR91 antagonist 3 emerged from high-throughput screening methods aimed at identifying effective compounds that can modulate GPR91 activity.

Source and Classification

hGPR91 antagonist 3 is classified as a small molecule inhibitor targeting the G-protein-coupled receptor known as GPR91. This receptor is part of the class A (rhodopsin-like) family of G-protein-coupled receptors, which are characterized by their seven transmembrane domains. The compound was developed through systematic structure-activity relationship studies following initial high-throughput screening hits, which identified potential candidates for further optimization .

Synthesis Analysis

The synthesis of hGPR91 antagonist 3 involves several key steps, typically employing techniques such as:

  • High-throughput screening: This initial phase identifies lead compounds that exhibit desired biological activity against GPR91.
  • Structure-activity relationship studies: These studies refine the chemical structure of lead compounds to enhance potency and selectivity. For instance, modifications to functional groups or backbone structures can significantly affect the binding affinity to the target receptor.
  • Chemical synthesis techniques: Standard organic synthesis methods such as coupling reactions, cyclization, and purification processes are utilized to produce the final compound. Specific details on the synthetic route may include reaction conditions like temperature, solvents, and catalysts used during each step.

Technical details regarding the synthesis can be found in literature detailing similar compounds and methodologies used in drug discovery .

Molecular Structure Analysis

The molecular structure of hGPR91 antagonist 3 has been elucidated through various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the arrangement of atoms within the molecule.
  • Mass Spectrometry: Employed for molecular weight determination and structural confirmation.
  • X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms in the solid state.

Data regarding its specific molecular formula, molecular weight, and structural features are crucial for understanding its interaction with GPR91. The structural representation typically includes functional groups that contribute to its binding affinity and selectivity .

Chemical Reactions Analysis

hGPR91 antagonist 3 undergoes various chemical reactions that are pivotal for its pharmacological activity:

  • Binding interactions: The compound interacts with GPR91 through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Metabolic stability: Understanding how hGPR91 antagonist 3 is metabolized in biological systems is essential for predicting its pharmacokinetics. This includes reactions such as oxidation or hydrolysis that may occur in vivo.
  • Potential side reactions: Evaluating stability under physiological conditions helps identify any unintended reactions that could affect efficacy or safety.

Technical details on these reactions can be derived from studies focused on similar small molecule antagonists .

Mechanism of Action

The mechanism of action of hGPR91 antagonist 3 primarily involves blocking the activation of GPR91 by its endogenous ligand, succinic acid. The process can be summarized as follows:

  1. Inhibition of Ligand Binding: The antagonist competes with succinic acid for binding to the receptor.
  2. Downstream Signaling Modulation: By preventing receptor activation, hGPR91 antagonist 3 alters downstream signaling pathways associated with GPR91 activity, which may include modulation of intracellular calcium levels or changes in gene expression related to inflammatory responses.

Data supporting these mechanisms typically include receptor binding assays and functional assays demonstrating changes in cellular responses upon treatment with the antagonist .

Physical and Chemical Properties Analysis

The physical and chemical properties of hGPR91 antagonist 3 are critical for its development as a therapeutic agent:

  • Solubility: Determining solubility in various solvents is essential for formulation purposes.
  • Stability: Assessing thermal stability and degradation pathways under different conditions ensures reliable performance in biological systems.
  • pH Dependence: Understanding how pH affects compound stability and solubility can influence dosing strategies.

Relevant data on these properties can be gathered from experimental studies focused on similar compounds .

Applications

hGPR91 antagonist 3 has potential applications in various scientific fields:

  • Pharmacology: As a research tool for studying GPR91's role in disease states such as hypertension or autoimmune disorders.
  • Drug Development: It serves as a lead compound for developing therapeutics targeting metabolic diseases linked to succinate signaling pathways.
  • Biochemical Research: Investigating metabolic pathways involving succinate and their implications in cellular signaling.

The ongoing research into hGPR91 antagonist 3 continues to explore its therapeutic potential across multiple disease models .

Introduction to GPR91 Signaling and Pathophysiological Relevance

GPR91 as a Succinate-Sensing G Protein-Coupled Receptor in Metabolic and Inflammatory Pathways

G Protein-Coupled Receptor 91 (GPR91), also termed SUCNR1, functions as a specialized sensor for extracellular succinate—a Krebs cycle intermediate that transforms into a potent signaling molecule under pathological conditions. Under normal physiological conditions, plasma succinate concentrations remain low (2–30 μM in humans). However, during metabolic stress (e.g., hypoxia, hyperglycemia, or ischemia), mitochondrial dysfunction induces succinate accumulation via reversal of succinate dehydrogenase activity and malate/aspartate shuttle activation, elevating extracellular levels to 50–200 μM. This surpasses GPR91’s half-maximal effective concentration (EC₅₀) of 20–50 μM, triggering receptor activation [3] [9].

GPR91 couples primarily with Gαi and Gαq proteins, initiating diverse downstream pathways:

  • Gαi: Inhibits adenylate cyclase, reducing cyclic adenosine monophosphate
  • Gαq: Activates phospholipase C, generating inositol trisphosphate and diacylglycerol, mobilizing intracellular calcium
  • Downstream effects include extracellular-signal-regulated kinase phosphorylation, protein kinase C activation, and hypoxia-inducible factor-1α stabilization [3] [6]. This positions GPR91 as a master regulator of metabolic-inflammatory crosstalk, modulating processes from blood pressure homeostasis to immune cell activation.

Role of GPR91 in Disease Pathogenesis: Renal Hypertension, Retinal Angiogenesis, and Immune Dysregulation

Renal Hypertension: In the kidney, GPR91 localizes to the afferent arteriole, macula densa, and collecting ducts. Succinate-mediated activation stimulates renin release via calcium-dependent pathways, promoting angiotensin II synthesis and systemic vasoconstriction. Rodent models demonstrate 30–50% increases in systolic blood pressure following succinate infusion—a response abolished in GPR91-knockout animals [3] [5].

Retinal Angiogenesis: Retinal ganglion cells highly express GPR91. Under hyperglycemic conditions, accumulated succinate activates vascular endothelial growth factor production through extracellular-signal-regulated kinase-dependent pathways, driving pathological neovascularization in diabetic retinopathy. Genetic GPR91 deletion reduces vascular proliferation by 70% in murine models [3] [9].

Immune and Metabolic Dysregulation:

  • Liver: Succinate activates hepatic stellate cells via GPR91, inducing transforming growth factor-β and collagen secretion, which accelerates fibrosis in non-alcoholic steatohepatitis
  • Adipose Tissue: GPR91 activation suppresses lipolysis, contributing to obesity-related inflammation
  • Macrophages: Succinate-GPR91 signaling enhances interleukin-1β secretion, promoting chronic inflammation in rheumatoid arthritis and inflammatory bowel disease [3] [4] [6].

Rationale for Pharmacological Targeting of GPR91 in Chronic Inflammatory and Metabolic Disorders

The succinate-GPR91 axis represents a convergent node in multiple pathologies: diabetes complications (retinopathy, nephropathy), hypertension, liver fibrosis, and autoimmune disorders. Small-molecule antagonists offer three key advantages:

  • Specificity: Unlike endogenous succinate (which affects intracellular targets like succinate dehydrogenase), antagonists selectively block extracellular receptor signaling [4] [7]
  • Pathological Relevance: Antagonists mitigate disease drivers (e.g., renin hyperactivity, vascular endothelial growth factor overexpression) without disrupting basal succinate metabolism
  • Synergistic Potential: They complement existing therapies (e.g., angiotensin-converting enzyme inhibitors or anti-vascular endothelial growth factor biologics) by targeting upstream signaling [3] [5].

Properties

Product Name

hGPR91 antagonist 3

IUPAC Name

N-[[3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methyl]-4-(1,8-naphthyridin-2-yl)butanamide

Molecular Formula

C23H18F4N4O2

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C23H18F4N4O2/c24-19-9-7-15(11-18(19)23(25,26)27)20-12-17(33-31-20)13-29-21(32)5-1-4-16-8-6-14-3-2-10-28-22(14)30-16/h2-3,6-12H,1,4-5,13H2,(H,29,32)

InChI Key

SWKGPCNQBPGWNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)NCC3=CC(=NO3)C4=CC(=C(C=C4)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.